molecular formula C23H27NO2 B15132320 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)indolin-2-one

3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)indolin-2-one

Cat. No.: B15132320
M. Wt: 349.5 g/mol
InChI Key: NUMNJHZZSGKINB-WJDWOHSUSA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one is a chemical compound known for its role as a receptor tyrosine kinase inhibitor. This compound is particularly significant in the field of medicinal chemistry due to its ability to inhibit specific kinases, such as FLK-1 and EGF receptor tyrosine kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with indolin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the indolin-2-one moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one involves the inhibition of receptor tyrosine kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with antioxidant properties.

    2,6-Di-tert-butyl-4-formylphenol: A structural analog with similar functional groups

Uniqueness

What sets 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one apart from similar compounds is its specific ability to inhibit receptor tyrosine kinases. This unique property makes it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C23H27NO2/c1-22(2,3)17-12-14(13-18(20(17)25)23(4,5)6)11-16-15-9-7-8-10-19(15)24-21(16)26/h7-13,25H,1-6H3,(H,24,26)/b16-11-

InChI Key

NUMNJHZZSGKINB-WJDWOHSUSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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